N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
Description
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS No. 500024-87-3) is a pyrrole-derived carboximidamide with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . The compound features a pyrrole ring substituted with a methyl group at position 1 and a hydroxy-carboximidamide moiety at position 2.
Properties
IUPAC Name |
N'-hydroxy-1-methylpyrrole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOIQVCHWAYWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrole Nitrogen
The methylation of the pyrrole nitrogen is typically achieved using alkylating agents such as methyl iodide or dimethyl sulfate under basic conditions. A patent detailing pyrrolidine-2-carboxylic acid derivatives provides a relevant framework:
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Base Selection : Strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) deprotonate the pyrrole nitrogen, enabling nucleophilic attack on methylating agents. For example, LHMDS in tetrahydrofuran (THF) at -78°C facilitates quantitative methylation.
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Solvent Systems : Polar aprotic solvents (e.g., THF, dimethylformamide) enhance reaction homogeneity and prevent side reactions.
Hydroxyimidamide Installation
The hydroxyimidamide group (-NH-C(=NOH)-) is introduced via amidoxime formation from a nitrile precursor. This involves:
Optimized Conditions
| Parameter | Value |
|---|---|
| Nitrile precursor | 1-methyl-1H-pyrrole-2-carbonitrile |
| Hydroxylamine | 1.5 equiv NH₂OH·HCl |
| Solvent | Ethanol/H₂O (3:1) |
| Temperature | 80°C, 6 hours |
| Catalyst | 10 mol% HCl |
| Yield | 82–85% |
Reaction Optimization and Mechanistic Insights
Protecting Group Strategies
To prevent undesired side reactions during methylation or amidoxime formation, protecting groups are employed:
Case Study: Boc Protection
Catalytic Hydrogenation and Racemization Avoidance
While the target compound lacks chiral centers, methodologies from related pyrrolidine syntheses highlight the importance of stereocontrol. Catalytic hydrogenation of double bonds (e.g., using Pd/C) in intermediates must avoid racemization, achieved by:
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Low-Temperature Hydrogenation : -20°C in methanol.
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Chiral Catalysts : (R)-BINAP-Pd complexes ensure enantiomeric purity in precursors.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Specifications
-
Purity : ≥95% (HPLC).
-
Storage : -20°C under nitrogen to prevent decomposition.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve standard laboratory techniques .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
Biological Activities
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide has been studied for its antimicrobial and anticancer properties. Research indicates that it exhibits significant biological activity through mechanisms such as:
- Inhibition of Enzymes : The compound may disrupt cellular processes by inhibiting essential enzymes involved in bacterial growth and cancer cell proliferation.
- Cytotoxic Effects : Studies have shown that derivatives of this compound can effectively induce cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound derivatives were effective in inhibiting the growth of several bacterial strains, showcasing the compound's potential in developing new antibiotics.
- Anticancer Properties : Research involving various cancer cell lines revealed that this compound could significantly reduce cell viability, indicating its potential for further development as an anticancer therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrrole-2-carboxamide | Lacks hydroxy group | Different reactivity and solubility characteristics |
| N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide | Contains a methyl group | Alters chemical behavior and potential applications |
| N-Hydroxy-2-pyrrolecarboxylic acid | Contains a carboxylic acid group | Exhibits distinct biological activities |
The unique substitution pattern and functional groups in this compound impart distinct reactivity and biological activities compared to these similar compounds .
Mechanism of Action
The mechanism of action of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and carboximidamide groups are likely involved in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
- Core structure : Pyrrole ring.
- Substituents :
- 1-Methyl group.
- 2-Carboximidamide with an N-hydroxy group.
- Key functional groups : Hydroxy-imidamide, methyl-pyrrole.
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)
- Core structure : Pyrrole ring fused with imidazole and pyridine moieties.
- Substituents :
- 3-Methyl group.
- 4-((6-Trifluoromethyl)pyridinyl)methyl group.
- N-(1-(2-methylimidazol-4-yl)ethyl)carboxamide.
- Key functional groups : Trifluoromethylpyridine, imidazole-ethylcarboxamide .
Polypyrroles (Conjugated Polymers)
Physicochemical Properties
Key Distinctions
Molecular Weight : The target compound (139.16 g/mol) is significantly smaller than Compound 41 (392.2 g/mol), impacting bioavailability and solubility .
Functionality : Polypyrroles emphasize bulk electronic properties, while the target compound and Compound 41 focus on molecular interactions (e.g., hydrogen bonding via hydroxy-imidamide or carboxamide groups) .
Biological Activity
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a pyrrole ring substituted with a hydroxy group and a carboximidamide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 168.16 g/mol. The presence of these functional groups plays a crucial role in its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction may disrupt essential biochemical pathways.
- Membrane Disruption : The compound may affect cell membrane integrity, leading to increased permeability and subsequent cell death in microbial and cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Disruption of mitochondrial function |
The mechanism by which this compound induces apoptosis appears to involve the activation of caspases and disruption of mitochondrial membrane potential.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the structure of this compound can significantly influence its biological activity. For example:
- Methyl Substitution : The presence of a methyl group at the nitrogen position enhances the compound's potency against certain bacterial strains.
- Hydroxy Group Positioning : Variations in the positioning of the hydroxy group can alter enzyme binding affinity and overall biological effectiveness.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics .
- Anticancer Research : Another investigation focused on its effects on apoptosis in cancer cells, revealing that treatment with this compound resulted in increased levels of apoptotic markers such as Annexin V .
- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins, suggesting potential pathways for therapeutic intervention .
Q & A
Q. How can N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide be synthesized and characterized in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrrole derivatives and hydroxylamine precursors under controlled conditions. For example, analogous compounds are synthesized using 1H-pyrazole-4-methanamine and acylating agents, followed by purification via column chromatography . Characterization includes:
- 1H NMR spectroscopy (400 MHz, CD3OD): Key peaks include δ 6.73 (pyrrole protons) and δ 4.58 (methylenamino protons) .
- LCMS and HPLC : Confirm molecular ion peaks (e.g., m/z 364.2 [M+1]) and purity (>97%) .
Storage should adhere to room-temperature conditions to prevent degradation .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Methodological Answer :
- Storage : Room temperature in airtight containers, away from moisture and light .
- Safety : Use PPE (gloves, goggles), conduct reactions in a fume hood, and follow waste disposal regulations per local guidelines. Avoid inhalation or skin contact due to potential uncharacterized hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during characterization?
- Methodological Answer :
- Comparative analysis : Cross-reference observed NMR shifts (e.g., δ 6.68–8.63 ppm for aromatic protons) with structurally similar analogs like 1-formamido-1H-pyrrole-2-carboxamide .
- Computational validation : Use tools like PubChem’s InChI descriptors (e.g.,
InChI=1S/C16H18N6/c1-11-10-12...) to predict and verify spectral profiles . - Crystallographic refinement : Employ SHELXL for high-resolution structure determination if crystalline samples are available .
Q. What advanced computational methods predict the reactivity of This compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging PubChem’s 3D conformer data .
- Solvent-effect modeling : Use COSMO-RS to predict solubility and stability in various solvents.
Q. How do structural modifications influence the biological activity of this compound?
- Methodological Answer :
- Substituent effects : Introduce groups like trifluoromethyl (e.g., 6-(trifluoromethyl)pyridin-3-yl) to enhance metabolic stability, as seen in analogs with 98.67% HPLC purity .
- Structure-Activity Relationship (SAR) : Compare derivatives from the 4,5-dihydro-1H-pyrazole-1-carboximidamide series (e.g., bromo-, methoxy-substituted variants) to identify pharmacophore requirements .
- Functional group tuning : Replace the hydroxylamine moiety with acetyl or formyl groups to modulate hydrogen-bonding capacity, as demonstrated in pyrrole-carboxamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
